molecular formula C11H17NO B13844701 2-(Aminomethyl)-3,4,5,6-tetramethylphenol

2-(Aminomethyl)-3,4,5,6-tetramethylphenol

Cat. No.: B13844701
M. Wt: 179.26 g/mol
InChI Key: VZAVOILJXFIEGZ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3,4,5,6-tetramethylphenol is an organic compound with a phenolic structure It is characterized by the presence of an aminomethyl group attached to the phenol ring, along with four methyl groups at the 3, 4, 5, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3,4,5,6-tetramethylphenol typically involves the reaction of 3,4,5,6-tetramethylphenol with formaldehyde and ammonia. The reaction is carried out under basic conditions, often using a catalyst such as sodium hydroxide. The process involves the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired aminomethyl derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3,4,5,6-tetramethylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines.

    Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

2-(Aminomethyl)-3,4,5,6-tetramethylphenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3,4,5,6-tetramethylphenol involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the phenolic group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)phenol
  • 3,4,5,6-Tetramethylphenol
  • 2-(Aminomethyl)-4,5,6-trimethylphenol

Uniqueness

2-(Aminomethyl)-3,4,5,6-tetramethylphenol is unique due to the combination of its aminomethyl and tetramethyl-substituted phenol structure. This unique arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of multiple methyl groups enhances its lipophilicity and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-(aminomethyl)-3,4,5,6-tetramethylphenol

InChI

InChI=1S/C11H17NO/c1-6-7(2)9(4)11(13)10(5-12)8(6)3/h13H,5,12H2,1-4H3

InChI Key

VZAVOILJXFIEGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C)CN)O)C)C

Origin of Product

United States

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